Sageone

Description

Properties

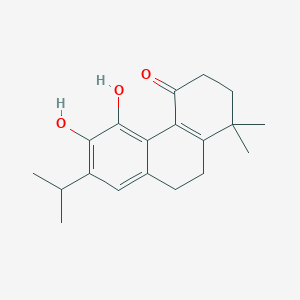

IUPAC Name |

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,9,10-tetrahydrophenanthren-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h9-10,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQAMUFQEFLLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3=C2C(=O)CCC3(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142546-15-4 | |

| Record name | Sageone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142546-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sageone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Sageone from Salvia officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating sageone, a bioactive diterpenoid, from the leaves of Salvia officinalis (common sage). This document synthesizes information from various scientific studies to present detailed experimental protocols, quantitative data, and visual representations of the isolation workflow.

Introduction

Sageone is a diterpenoid compound found in Salvia officinalis that has garnered interest for its potential pharmacological activities.[1] Accurate and efficient isolation of this compound is crucial for further research into its biological effects and for potential drug development. This guide outlines the key steps involved in the extraction, purification, and characterization of sageone.

Extraction of Crude Sageone from Salvia officinalis

Several extraction methods can be employed to obtain a crude extract rich in diterpenes, including sageone, from dried and powdered leaves of Salvia officinalis. The choice of method can influence the yield and purity of the final product.

Maceration Protocol

Maceration is a simple and widely used method for the extraction of phytochemicals.

Experimental Protocol:

-

Preparation of Plant Material: Air-dried leaves of Salvia officinalis are ground into a fine powder.

-

Solvent Extraction: The powdered plant material is macerated with 70% ethanol at a solid-to-solvent ratio of 1:6 (w/v).[2]

-

Extraction Conditions: The mixture is agitated at 45°C for a duration of 3 to 6 hours.[2]

-

Filtration: The resulting mixture is filtered to separate the extract from the solid plant residue.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide a higher yield of extract compared to maceration.

Experimental Protocol:

-

Preparation of Plant Material: 10 g of powdered Salvia officinalis leaves are placed in a cellulose thimble.[3]

-

Solvent: 250 mL of methanol is used as the extraction solvent.[3]

-

Extraction Conditions: The extraction is carried out in a Soxhlet apparatus at 50°C for 6 hours.[3]

-

Concentration: The solvent is evaporated under vacuum to obtain the crude extract.[3]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to enhance the extraction efficiency.

Experimental Protocol:

-

Preparation of Plant Material: 10 g of powdered Salvia officinalis leaves are suspended in 100 mL of methanol or water.[3]

-

Extraction Conditions: The suspension is sonicated in an ultrasonic bath at a frequency of 40 kHz for 2 hours.[3]

-

Filtration and Storage: The extract is filtered through a 0.2-µm filter and stored at -20°C until further processing.[3]

Supercritical CO2 Extraction

This method is noted for its ability to concentrate diterpenes.[4]

Experimental Protocol:

-

Pre-treatment: The plant material is first subjected to ultrasound pretreatment with distilled water.[4]

-

Supercritical Extraction: The residual plant material is then extracted with supercritical CO2.[4] This process yields an extract rich in diterpenes and sesquiterpenes.[4]

Purification of Sageone

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation of pure sageone.

Experimental Protocol:

While a specific, detailed protocol for the purification of sageone is not extensively documented in the readily available literature, a general approach based on the separation of diterpenes from plant extracts can be proposed:

-

Fractionation: The crude extract is first fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Diterpenes like sageone are expected to be present in the less polar fractions.

-

Column Chromatography: The diterpene-rich fraction is then subjected to column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing sageone are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water is typically used for the separation of diterpenoids. The elution of compounds is monitored using a UV detector.

-

Purity Assessment: The purity of the isolated sageone is assessed by analytical HPLC.

Quantitative Data

The yield of crude extracts and the content of major phenolic compounds vary depending on the extraction method and conditions.

| Extraction Method | Solvent | Extraction Time (hours) | Extraction Temperature (°C) | Extract Yield (%) | Rosmarinic Acid (mg/g extract) | Carnosol + Carnosic Acid (mg/g extract) | Reference |

| Maceration | 70% Ethanol | 3 - 6 | 45 | 25 | 7.45 | 3.42 | [2] |

| Maceration | 100% Methanol | Not Specified | Not Specified | 36.72 | Not Reported | Not Reported | [2] |

| Soxhlet | Methanol | 6 | 50 | Not Reported | Not Reported | Not Reported | [3] |

| Ultrasound-Assisted | Methanol | 2 | Not Specified | Not Reported | Not Reported | Not Reported | [3] |

| Ultrasound-Assisted | Water | 2 | Not Specified | Not Reported | Not Reported | Not Reported | [3] |

Note: The quantitative data for sageone yield is not explicitly available in the reviewed literature. The table presents the overall extract yield and the content of other major compounds.

Characterization of Sageone

The structure of the isolated sageone is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of sageone. While specific NMR data for isolated sageone is not provided in the search results, a representative ¹³C-NMR spectrum of a similar compound would show characteristic signals for the diterpenoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of sageone, further confirming its identity. The fragmentation pattern is useful in determining the structure of the molecule.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation of sageone from Salvia officinalis.

Caption: General workflow for the isolation and characterization of sageone.

Conclusion

This technical guide provides a framework for the isolation of sageone from Salvia officinalis. While various extraction methods can be employed to obtain a crude extract, further purification using chromatographic techniques is necessary to isolate pure sageone. The detailed protocols and data presented here serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development. Further studies are warranted to establish a standardized protocol for sageone isolation and to quantify its yield from different extraction methods.

References

- 1. researchgate.net [researchgate.net]

- 2. iomcworld.com [iomcworld.com]

- 3. phcogres.com [phcogres.com]

- 4. The combined extraction of sage (Salvia officinalis L.): ultrasound followed by supercritical CO2 extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemotaxonomy of Common Sage (Salvia officinalis) Based on the Volatile Constituents - PMC [pmc.ncbi.nlm.nih.gov]

Sageone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sageone, a diterpene isolated from Rosmarinus officinalis, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Sageone's activity in cancer cells. Primarily focusing on gastric cancer cell lines, this document details the compound's impact on key signaling pathways, its induction of apoptosis, and its synergistic potential with conventional chemotherapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the exploration of natural compounds. Sageone, an abietane diterpenoid, has demonstrated significant cytotoxic effects against cancer cells. This guide synthesizes the current understanding of its mechanism of action, with a focus on the molecular pathways it modulates.

Core Mechanism of Action: Induction of Apoptosis via Akt Signaling Inhibition

The primary anticancer activity of Sageone is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

Inhibition of Akt Phosphorylation

Sageone has been shown to dramatically reduce the expression and phosphorylation of Akt in cancer cells[1][2]. Akt, a serine/threonine kinase, is a central node in a signaling cascade that promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. By inhibiting the phosphorylation and thus the activation of Akt, Sageone effectively dismantles this pro-survival signaling.

Activation of the Intrinsic Apoptotic Pathway

The inhibition of Akt by Sageone leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, Sageone treatment leads to the cleavage and activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3[1][2].

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and serves to prevent the cell from repairing its DNA, thus ensuring the finality of the apoptotic process. The increased levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP following Sageone treatment provide robust evidence of apoptosis induction[1][2].

Signaling Pathways Modulated by Sageone

The following diagram illustrates the central role of Sageone in inhibiting the Akt signaling pathway, leading to apoptosis.

Quantitative Data Summary

The cytotoxic activity of Sageone has been quantified in human gastric cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SNU-1 | Human Gastric Carcinoma | 9.45 ± 1.33 | [1] |

Note: The available public data on the IC50 values of Sageone in other cancer cell lines is limited. Further research is required to establish a broader cytotoxic profile of this compound.

Synergistic Effects with Cisplatin

A significant finding is the synergistic effect of Sageone with the conventional chemotherapeutic drug, cisplatin, particularly in cisplatin-resistant gastric cancer cells. Cisplatin treatment alone can lead to an increase in phosphorylated Akt, a mechanism of drug resistance. Sageone, by reducing Akt expression and phosphorylation, can overcome this resistance mechanism[1][2]. The combination of a subtoxic dose of Sageone with cisplatin has been shown to be more effective at inducing apoptosis and reducing cell viability than either agent alone[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Sageone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of Sageone on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SNU-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of Sageone (and/or cisplatin) for the desired time period (e.g., 48 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following Sageone treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Sageone for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by Sageone.

Protocol:

-

Protein Extraction: Treat cells with Sageone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

Sageone demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via inhibition of the Akt signaling pathway in gastric cancer cells. Its ability to synergize with cisplatin highlights its potential in combination therapies, particularly for chemoresistant tumors.

Future research should focus on:

-

Broadening the Scope: Evaluating the cytotoxic effects of Sageone across a wider range of cancer cell lines to identify other potential cancer types that may be sensitive to this compound.

-

In Vivo Studies: Conducting preclinical animal studies to assess the in vivo efficacy, safety, and pharmacokinetic profile of Sageone.

-

Mechanism Refinement: Further elucidating the upstream regulators and downstream effectors of Sageone's interaction with the Akt pathway.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the anticancer properties of Sageone. The detailed mechanisms and protocols outlined herein are intended to facilitate and accelerate future research in this promising area of oncology.

References

The Biological Activity of Sageone: A Diterpene with Potent Anti-Cancer Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sageone is an abietane-type diterpene that has been isolated from various plant species, including Rosmarinus officinalis (rosemary) and various Salvia (sage) species. Diterpenes, a class of secondary metabolites, are well-recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Sageone, with a primary focus on its well-documented anti-cancer effects. The guide summarizes key quantitative data, details experimental protocols for the cited studies, and provides visual representations of the relevant signaling pathways and experimental workflows. While the primary focus of existing research has been on its cytotoxic properties, we will also briefly touch upon the potential for other biological activities based on related compounds.

Core Biological Activity: Cytotoxicity and Anti-Cancer Effects

The most extensively studied biological activity of Sageone is its potent cytotoxicity against cancer cells, particularly human gastric cancer cells. Research has demonstrated that Sageone not only induces apoptosis in cancer cells but also sensitizes them to conventional chemotherapeutic agents.

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of Sageone has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Sageone | SNU-1 (human gastric cancer) | MTT Assay | 9.45 ± 1.33 µM | [1] |

Mechanism of Action in Cancer Cells

Sageone exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death. The key molecular mechanism involves the modulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

Specifically, Sageone has been shown to dramatically reduce the expression and phosphorylation of Akt.[1] This inhibition of the Akt pathway leads to a downstream cascade of events that culminates in apoptosis. The key molecular events are:

-

Inhibition of Akt: Sageone treatment leads to a significant decrease in the levels of total and phosphorylated Akt.

-

Activation of Caspases: The downregulation of Akt signaling results in the activation of the caspase cascade. Specifically, an increase in the cleaved (active) forms of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is observed.[1]

-

Cleavage of PARP: Activated caspase-3 proceeds to cleave Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[1]

This signaling cascade ultimately leads to the execution of the apoptotic program, resulting in cancer cell death.

Synergy with Cisplatin

A significant finding is the synergistic effect of Sageone with the conventional chemotherapeutic drug, cisplatin, in cisplatin-resistant human gastric cancer cells.[1] Co-treatment with a subtoxic dose of Sageone was found to enhance the cytotoxicity of cisplatin, suggesting its potential as an adjuvant therapy to overcome chemoresistance. The synergistic effect is attributed to the combined action on the Akt pathway and the induction of apoptosis.[1]

Potential for Other Biological Activities

While the anti-cancer properties of Sageone are the most well-documented, diterpenes from Salvia and Rosmarinus species are known to possess a broader range of biological activities. These include anti-inflammatory, antioxidant, and neuroprotective effects. However, at present, there is a lack of specific quantitative data and detailed mechanistic studies directly attributing these activities to Sageone. Future research is warranted to explore these potential therapeutic avenues for Sageone.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on Sageone's anti-cancer activity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed SNU-1 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Sageone for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to detect and quantify apoptosis by differentiating between live, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat SNU-1 cells with the desired concentration of Sageone for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and untreated SNU-1 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Akt, phospho-Akt, caspase-3, cleaved caspase-3, PARP, and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of Sageone-Induced Apoptosis

Caption: Signaling pathway of Sageone-induced apoptosis in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

Caption: Experimental workflow for evaluating the cytotoxicity of Sageone.

Conclusion

Sageone, a diterpene found in rosemary and sage, exhibits potent anti-cancer activity, particularly against human gastric cancer cells. Its mechanism of action is centered on the induction of apoptosis through the inhibition of the pro-survival Akt signaling pathway. Furthermore, its ability to synergize with conventional chemotherapy highlights its potential as a valuable candidate for further investigation in cancer therapy. While the broader biological activities of Sageone remain largely unexplored, the known anti-inflammatory, antioxidant, and neuroprotective properties of related diterpenoids suggest that Sageone may also possess a wider therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical application of this promising natural compound.

References

The Neuroactive Steroid Zuranolone: A Technical Guide to its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (SAGE-217), a synthetic neuroactive steroid developed by Sage Therapeutics, represents a significant advancement in the modulation of the central nervous system. As a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors, zuranolone has demonstrated considerable potential in preclinical and clinical research for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of zuranolone's mechanism of action, key experimental data, and detailed protocols for its investigation, intended to serve as a comprehensive resource for the scientific community. It is important to note that the term "Sageone" is not an official designation; the focus of this document is on the scientifically recognized compound, zuranolone.

Core Mechanism of Action: Potentiation of GABAergic Signaling

Zuranolone exerts its effects by enhancing the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][2] Dysfunction in the GABAergic system is implicated in a range of disorders, including depression, anxiety, and epilepsy.[3][4] Unlike benzodiazepines, which also modulate GABA-A receptors, zuranolone interacts with a distinct binding site, allowing it to potentiate both synaptic and extrasynaptic GABA-A receptor subtypes.[3][5] This broad activity enables it to enhance both phasic (rapid, transient) and tonic (persistent) inhibition, leading to a more profound and sustained dampening of neuronal excitability.[5][6]

Dual-Modal Action: Ionotropic and Metabotropic Effects

Zuranolone's mechanism extends beyond direct channel potentiation. Evidence suggests it also induces a sustained increase in GABA currents through a metabotropic pathway that promotes the trafficking of GABA-A receptors to the cell surface.[1][3] This novel mechanism, potentially involving protein kinase C (PKC)-dependent phosphorylation, leads to an increased number of functional receptors, thereby amplifying the overall inhibitory tone in the brain.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of zuranolone.

| Parameter | Receptor Subtype | Value | Reference |

| EC50 | α1β2γ2 (synaptic) | 430 nM | [3] |

| α4β3δ (extrasynaptic) | 118 nM | [3] | |

| Various (9 subtypes) | 184 - 1,260 nM | [8] | |

| Emax (% of GABA EC20) | α1β2γ2 (synaptic) | 1037% | [3] |

| α4β3δ (extrasynaptic) | 556% | [3] | |

| Various (9 subtypes) | 291 - 1,590% | [8] |

Table 1: In Vitro Pharmacology of Zuranolone at Human Recombinant GABA-A Receptors. This table showcases the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of zuranolone at representative synaptic and extrasynaptic GABA-A receptor subtypes, as well as the range observed across nine different subtypes.

| Parameter | Species | Value | Reference |

| Minimum Effective Dose (PTZ seizure model) | Mouse | 1 mg/kg (oral) | [3][9] |

| Plasma Concentration at MED | Mouse | 74 ng/mL | [3][9] |

| Brain Concentration at MED | Mouse | 143 ng/g | [3][9] |

| Oral Bioavailability | Rodents | 30-60% | [3][9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of Zuranolone in a Preclinical Seizure Model. This table presents the minimum effective dose (MED) of orally administered zuranolone required to protect against pentylenetetrazol (PTZ)-induced seizures in mice, along with the corresponding plasma and brain concentrations and oral bioavailability in rodents.

| Parameter | Population | Value | Reference |

| Terminal Half-life (t1/2) | Healthy Adults | 19.7 - 24.6 hours | [5] |

| Time to Peak Plasma Concentration (Tmax) | Healthy Adults | 5 - 6 hours | [5] |

| Accumulation (once-daily dosing) | Healthy Adults | ~1.5-fold | [5] |

| Steady State Achievement | Healthy Adults | 3 - 5 days | [5] |

Table 3: Human Pharmacokinetic Parameters of Zuranolone. This table outlines the key pharmacokinetic properties of zuranolone in healthy adult subjects, including its terminal half-life, time to reach maximum plasma concentration, accumulation with repeated dosing, and the time to reach a steady state.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol details the methodology for assessing the modulatory effects of zuranolone on GABA-A receptors expressed in heterologous cells.

Cell Culture and Transfection:

-

HEK293 or CHO cells are cultured in standard media.

-

Cells are transiently or stably transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2 for a synaptic-like receptor or α4, β3, δ for an extrasynaptic-like receptor).

Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Recording Setup:

-

Cells are visualized using an inverted microscope with DIC optics.

-

Borosilicate glass pipettes (3-5 MΩ resistance) are filled with internal solution and mounted on a micromanipulator.

-

-

Procedure:

-

Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Co-apply GABA with increasing concentrations of zuranolone to determine its potentiating effect.

-

Record currents using an appropriate amplifier and digitizer. Data is acquired and analyzed using software such as pCLAMP.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes an in vivo model to evaluate the anticonvulsant activity of zuranolone.

Animals:

-

Male CD-1 or C57BL/6 mice (8-12 weeks old) are commonly used.

Procedure:

-

Drug Administration:

-

Administer zuranolone or vehicle (e.g., a solution containing cyclodextrin) orally (p.o.) or intraperitoneally (i.p.).

-

-

Seizure Induction:

-

60 minutes after drug administration, inject a convulsant dose of pentylenetetrazol (PTZ; e.g., 85 mg/kg, s.c.).

-

-

Observation and Scoring:

-

Immediately after PTZ injection, place the animal in an observation chamber.

-

Observe the animal for 30 minutes and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures.

-

Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

-

Assessment of GABAA Receptor Trafficking

This protocol provides a method to investigate the metabotropic effects of zuranolone on the surface expression of GABA-A receptors.

Methodology:

-

Utilize techniques such as cell-surface biotinylation or immunofluorescence to quantify the number of receptors on the plasma membrane.

Procedure (Immunofluorescence):

-

Cell Culture:

-

Culture primary neurons or transfected cell lines expressing tagged GABA-A receptor subunits (e.g., with a pHluorin tag).

-

-

Treatment:

-

Treat cells with zuranolone (e.g., 1 µM) for a specified duration (e.g., 15 minutes).

-

-

Staining:

-

Fix the cells with paraformaldehyde.

-

Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of the GABA-A receptor subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the fluorescence intensity to determine the relative surface expression of the receptors. An increase in fluorescence in zuranolone-treated cells compared to control indicates enhanced receptor trafficking to the cell surface.

-

Visualizations

References

- 1. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Zuranolone, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA Type A Receptor Trafficking and the Architecture of Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioactivity of Sageone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sageone, a diterpenoid compound isolated from various plant species including Salvia officinalis (Sage) and Rosmarinus officinalis (Rosemary), has emerged as a molecule of interest in preliminary pharmacological studies. This technical guide provides an in-depth overview of the current understanding of Sageone's bioactivity, with a focus on its anticancer, antiviral, and receptor-modulating properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,9,10-tetrahydrophenanthren-4-one |

| Molecular Formula | C₁₉H₂₄O₃ |

| Molecular Weight | 300.39 g/mol |

| CAS Number | 142546-15-4 |

| Class | Diterpenoid |

Anticancer Bioactivity

Preliminary studies have highlighted the potential of Sageone as an anticancer agent, particularly against gastric cancer.

Quantitative Data: Cytotoxicity

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| SNU-1 (Human Gastric Carcinoma) | MTT Assay | 9.45 ± 1.33 | [1][2] |

Synergistic Effects

Sageone has been shown to act synergistically with the conventional chemotherapeutic agent cisplatin in SNU-1 human gastric cancer cells.[1] This suggests its potential use in combination therapies to enhance the efficacy of existing cancer treatments.

Signaling Pathway: Akt Downregulation and Apoptosis Induction

Sageone exerts its anticancer effects by modulating the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. Treatment with Sageone leads to a reduction in the expression and phosphorylation of Akt.[1] This inhibition of Akt signaling culminates in the induction of apoptosis, as evidenced by the increased levels of cleaved caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP).[1]

Caption: Sageone-induced apoptotic pathway in cancer cells.

Experimental Protocols

-

Cell Seeding: Plate SNU-1 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Sageone for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

-

Cell Treatment: Treat SNU-1 cells with the IC₅₀ concentration of Sageone for 48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Protein Extraction: Lyse Sageone-treated and untreated SNU-1 cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Akt, phospho-Akt, caspase-3, cleaved caspase-3, PARP, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for anticancer bioactivity assessment.

Antiviral Bioactivity

Sageone has been reported to exhibit antiviral properties against both DNA and RNA viruses.

Quantitative Data: Antiviral Activity

While preliminary studies indicate antiviral activity, specific IC₅₀ values for Sageone against Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV) are not yet available in peer-reviewed literature.

Experimental Protocol: Plaque Reduction Assay

This generalized protocol can be adapted to assess the antiviral activity of Sageone against various viruses.

-

Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.

-

Virus Incubation with Compound: Pre-incubate a known titer of the virus with serial dilutions of Sageone for 1 hour at 37°C.

-

Infection: Remove the cell culture medium and infect the cell monolayers with the virus-Sageone mixture. Allow for viral adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentration of Sageone.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.

Caption: Workflow for the Plaque Reduction Assay.

Receptor-Modulating Bioactivity

Sageone has been identified as a modulator of cannabinoid and opioid receptors, suggesting its potential in neuromodulation and pain management.

Quantitative Data: Receptor Binding and Activity

Quantitative data such as binding affinities (Ki) or functional potencies (EC₅₀) for Sageone at cannabinoid (CB1, CB2) and µ-opioid receptors are not currently available in the public domain.

Experimental Protocols

This is a generalized protocol for assessing the binding affinity of a compound to cannabinoid receptors.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the cannabinoid receptor of interest (CB1 or CB2).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of Sageone.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of Sageone and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

This protocol assesses the ability of a compound to activate G-protein coupled receptors like the µ-opioid receptor.

-

Membrane Preparation: Prepare cell membranes from cells expressing the µ-opioid receptor.

-

Assay Setup: In a reaction tube, combine the cell membranes, GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of Sageone.

-

Incubation: Incubate the mixture at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS on the filters.

-

Data Analysis: Plot the stimulated binding against the concentration of Sageone to determine the EC₅₀ and maximal effect (Emax).

Conclusion and Future Directions

The preliminary data on Sageone highlight its potential as a bioactive compound with promising anticancer, antiviral, and neuromodulatory activities. The synergistic effect with cisplatin is particularly noteworthy for future cancer therapy research. However, the current body of knowledge is still in its early stages. Further research is required to:

-

Elucidate the precise molecular mechanisms underlying its antiviral and receptor-modulating effects.

-

Obtain comprehensive quantitative data for its bioactivities.

-

Evaluate its efficacy and safety in preclinical animal models.

This technical guide serves as a foundational resource to encourage and guide further investigation into the therapeutic potential of Sageone.

References

The Antiviral Potential of Sageone: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Abietane Diterpenoid

Introduction:

Sageone, a naturally occurring abietane diterpenoid found in Salvia officinalis (common sage) and Rosmarinus officinalis (rosemary), has been identified as a compound with significant antiviral properties. This technical guide provides a comprehensive overview of the current understanding of Sageone's antiviral activity, drawing upon available data for the compound and its structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antiviral agents. While specific quantitative data for Sageone is limited in publicly accessible literature, this guide consolidates information on its antiviral potential, proposed mechanisms of action based on related compounds, and general experimental protocols for its evaluation.

Quantitative Data on Antiviral Activity

Direct quantitative data for the antiviral activity of isolated Sageone is not extensively available in the current body of scientific literature. However, the antiviral activity of extracts from Salvia officinalis, which contains Sageone, and of structurally similar abietane diterpenoids has been reported. These findings offer valuable insights into the potential efficacy of Sageone.

Table 1: Antiviral Activity of Salvia officinalis Extracts and Related Abietane Diterpenoids

| Compound/Extract | Virus | Cell Line | Assay Type | IC50/EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |

| Salvia officinalis Essential Oil | Avian Influenza H5N1 | MDCK | Plaque Reduction | 0.41 ± 0.02 µg/mL | >410 µg/mL | >1000 | [1] |

| 18-hydroxyferruginol | Influenza A/H1N1 | MDCK | Post-treatment | 13.6 µM | >100 µM | >7.35 | [2] |

| 18-hydroxyferruginol | Influenza A/H9N2 | MDCK | Post-treatment | 12.8 µM | >100 µM | >7.81 | [2] |

| 18-oxoferruginol | Influenza A/H1N1 | MDCK | Post-treatment | 18.3 µM | >100 µM | >5.46 | [2] |

| 18-oxoferruginol | Influenza A/H9N2 | MDCK | Post-treatment | 10.8 µM | >100 µM | >9.26 | [2] |

| 18-oxoferruginol | Influenza A/H3N2 | MDCK | Post-treatment | 29.2 µM | >100 µM | >3.42 | [2] |

| Salvia desoleana Essential Oil | Herpes Simplex Virus-2 (HSV-2) (Acyclovir-sensitive) | Vero | Plaque Reduction | 23.72 µg/mL | >100 µg/mL | >4.2 | [3] |

| Salvia desoleana Essential Oil | Herpes Simplex Virus-2 (HSV-2) (Acyclovir-resistant) | Vero | Plaque Reduction | 28.57 µg/mL | >100 µg/mL | >3.5 | [3] |

Experimental Protocols

The evaluation of the antiviral properties of Sageone would typically follow established in vitro methodologies. Below are detailed descriptions of common experimental protocols used for assessing the antiviral activity of natural compounds.

Cytotoxicity Assay

Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxic concentration of the test compound on the host cells used for viral infection.

-

Objective: To determine the 50% cytotoxic concentration (CC50) of Sageone.

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza viruses, or Vero cells for Herpes Simplex Virus.

-

Methodology:

-

Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of Sageone in cell culture medium.

-

Remove the growth medium from the cells and add the different concentrations of Sageone.

-

Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

-

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.

-

Objective: To determine the 50% inhibitory concentration (IC50) of Sageone against a specific virus.

-

Methodology:

-

Seed host cells in 6- or 12-well plates and grow to confluency.

-

Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Sageone.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The IC50 is the concentration of Sageone that reduces the number of plaques by 50% compared to the virus control.

-

Post-Treatment Antiviral Assay

This assay helps to determine if the compound acts on the intracellular stages of the viral life cycle.

-

Objective: To evaluate the effect of Sageone on viral replication after the virus has entered the host cell.

-

Methodology:

-

Infect confluent cell monolayers with the virus for 1-2 hours.

-

Remove the inoculum and wash the cells.

-

Add fresh medium containing different concentrations of Sageone to the infected cells.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Quantify the viral yield in the supernatant using methods like plaque assay or quantitative PCR (qPCR).

-

Determine the EC50, the concentration of Sageone that reduces the viral yield by 50%.

-

Signaling Pathways in Antiviral Mechanism

While the specific signaling pathways modulated by Sageone have not been fully elucidated, studies on structurally similar abietane diterpenoids provide strong indications of its potential mechanism of action. Research on 18-hydroxyferruginol and 18-oxoferruginol has shown that these compounds disrupt influenza virus replication by targeting host cell signaling pathways.[2]

Inhibition of PI3K-Akt and ERK Signaling Pathways

The Phosphatidylinositol-3-Kinase (PI3K)-Akt and the Extracellular Signal-regulated Kinase (ERK) pathways are crucial for the replication of many viruses, including influenza. Abietane diterpenoids have been shown to inhibit the phosphorylation of key proteins in these cascades, thereby suppressing viral replication.[2]

Below is a diagram illustrating the proposed mechanism of action of abietane diterpenoids on these pathways.

Caption: Proposed mechanism of Sageone's antiviral action.

Potential Interaction with NF-κB Signaling

Nuclear factor kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and is often manipulated by viruses to facilitate their replication. Some components of sage have been shown to suppress NF-κB activation.[4][5] It is plausible that Sageone could also exert its antiviral effects by modulating this pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by Sageone.

Experimental Workflow for Antiviral Drug Discovery

The process of identifying and characterizing a novel antiviral agent like Sageone involves a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: A typical workflow for antiviral drug discovery.

Conclusion

Sageone, an abietane diterpenoid from Salvia officinalis, represents a promising candidate for the development of novel antiviral therapies. Although direct experimental data on Sageone is sparse, the significant antiviral activities and elucidated mechanisms of action of its structural analogues strongly suggest its potential. The proposed inhibition of critical host signaling pathways like PI3K-Akt and ERK, and potentially NF-κB, highlights a mechanism that could be effective against a broad range of viruses and less prone to the development of viral resistance. Further in-depth studies are warranted to isolate and characterize the antiviral profile of Sageone, including comprehensive in vitro and in vivo efficacy and safety evaluations. The information compiled in this guide serves as a foundational resource for initiating and advancing research into this compelling natural compound.

References

- 1. Antiviral activity of Lavandula angustifolia L. and Salvia officinalis L. essential oils against avian influenza H5N1 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-herpes simplex virus-2 activity of Salvia desoleana Atzei & V. Picci essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sage components enhance cell death through nuclear factor kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sage components enhance cell death through nuclear factor kappa-B signaling. | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: The Impact of Sage-Derived Compounds on Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Sageone" is not a standard scientific nomenclature for a specific molecule. This document interprets "Sageone" as referring to the primary bioactive compounds found in Sage (Salvia officinalis), which have been studied for their effects on cellular signaling. The core components discussed herein are Linalyl Acetate, α-Terpineol, and Camphor.

Executive Summary

Extracts from Salvia officinalis (sage) have long been utilized in traditional medicine. Modern research has begun to elucidate the molecular mechanisms by which its primary bioactive constituents—Linalyl Acetate, α-Terpineol, and Camphor—exert cytotoxic and anti-proliferative effects on cancer cells. This technical guide provides an in-depth analysis of the current understanding of how these sage-derived compounds modulate critical cellular signaling pathways. The primary pathways of focus are the p53-mediated apoptotic pathway and the NF-κB signaling cascade . This document summarizes key quantitative data, provides detailed experimental protocols for assays used to study these effects, and presents visual diagrams of the signaling pathways to illustrate the mechanisms of action.

Quantitative Data Summary

The anti-cancer effects of sage components have been quantified across various cancer cell lines. The following tables summarize the key findings regarding cell viability, IC50 values, and induction of apoptosis.

Table 1: Cytotoxicity (IC50) of Sage Components in Cancer Cell Lines

| Compound / Extract | Cell Line | IC50 Value | Reference |

| Salvia officinalis Extract | SSC-15 (Oral Squamous Carcinoma) | 340.7 µg/mL | [1] |

| Salvia officinalis Extract | SSC-25 (Oral Squamous Carcinoma) | 287.7 µg/mL | [1] |

| α-Terpineol | A549 (Lung Cancer) | 63.40 µg/mL | [2] |

| α-Terpineol | MCF-7 (Breast Cancer) | 108.32 µg/mL | [2] |

| Safrole (related compound) | A549 (Lung Cancer) | 10.50 µg/mL | [2] |

| Safrole (related compound) | MCF-7 (Breast Cancer) | 22.21 µg/mL | [2] |

| 1,8-Cineole (related compound) | A2780 (Ovarian Cancer) | 12.99 µg/mL | [3] |

| Lavandula officinalis EO (Linalool/Linalyl Acetate rich) | HepG2 (Liver Cancer) | 67.8 µg/mL | [4] |

| Lavandula officinalis EO (Linalool/Linalyl Acetate rich) | A549 (Lung Cancer) | 12 µg/mL | [4] |

Table 2: Induction of Apoptosis by Sage Components

| Treatment | Cell Line | Assay | Results | Reference |

| Salvia officinalis Extract (340 µg/mL) | SSC-15 | Annexin V | 10.6% early apoptosis, 3.83% late apoptosis | [1] |

| Salvia officinalis Extract (290 µg/mL) | SSC-25 | Annexin V | 12.06% early apoptosis, 5.16% late apoptosis | [1] |

| Salvia officinalis Extract (500 µg/mL) | Mammary Carcinoma Cells | Gene Expression | Significant increase in Bax expression | [5] |

| Terpinene-4-ol, α-terpineol, Safrole | A549 & MCF-7 | Flow Cytometry | Increased proportion of sub-G1 phase cells | [2] |

Core Signaling Pathways Affected by Sage Components

p53-Mediated Apoptosis and the Intrinsic Pathway

Sage components have been shown to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[6] One of the primary mechanisms is through the activation of the intrinsic (or mitochondrial) apoptosis pathway, which is often regulated by the tumor suppressor protein p53.

When DNA damage is induced by sage compounds, p53 is activated and can upregulate the expression of pro-apoptotic proteins like Bax.[7] Bax, in turn, disrupts the mitochondrial outer membrane, leading to the release of cytochrome c. This triggers a caspase cascade, starting with the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death.[8] Studies show that Salvia officinalis extract can increase the Bax/Bcl-2 ratio, a key determinant of a cell's susceptibility to apoptosis.[5]

Caption: p53-mediated intrinsic apoptosis pathway activated by sage components.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) is a protein complex that controls the transcription of DNA and is critically involved in regulating the cellular response to inflammation and stress. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation by upregulating anti-apoptotic genes.

Sage components, particularly α-Terpineol and Linalyl Acetate, have been shown to suppress the NF-κB signaling pathway.[6][9] In its inactive state, NF-κB (a heterodimer typically of p65 and p50 subunits) is held in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate target genes. Linalyl Acetate and α-Terpineol inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.[9]

Caption: Inhibition of the NF-κB signaling pathway by sage components.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of sage components' effects on cellular signaling.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., SSC-15, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[1]

-

Treatment: Treat cells with various concentrations of the sage component/extract (e.g., 0-1000 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1][5]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 560-570 nm using a microplate reader. The reference wavelength is typically 630-690 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC50 values are determined by plotting viability against the logarithm of the compound concentration.

-

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Procedure:

-

Cell Culture and Treatment: Plate 0.5 x 10^6 cells in 6-well plates, treat with the desired concentrations of sage components, and incubate for the desired time (e.g., 72 hours).[1]

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of each).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample, such as p53, Bax, Bcl-2, p65, and IκBα.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Procedure:

-

Protein Extraction: Treat cells with sage components, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Conclusion

The bioactive components of Salvia officinalis, including Linalyl Acetate and α-Terpineol, demonstrate significant anti-cancer potential by modulating key cellular signaling pathways. Evidence strongly indicates that these compounds induce apoptosis through the p53-mediated intrinsic pathway by altering the Bax/Bcl-2 ratio and activating caspases. Furthermore, they effectively suppress the pro-survival NF-κB signaling pathway by inhibiting the degradation of IκBα. These mechanisms highlight the potential for sage-derived compounds to be developed as novel chemotherapeutic or chemo-preventive agents. Further research is warranted to explore their efficacy and safety in preclinical and clinical settings.

References

- 1. phcog.com [phcog.com]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 7. edj.journals.ekb.eg [edj.journals.ekb.eg]

- 8. researchinexercisenutrition.com [researchinexercisenutrition.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into Sageone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Sageone, a diterpenoid isolated from Salvia officinalis. The document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and explores the potential biological significance of this compound.

Spectroscopic Data of Sageone

The structural elucidation of Sageone was accomplished through detailed spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data and the significant mass spectrometry fragments.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra are fundamental to defining the chemical structure of Sageone. The data presented here is compiled from the definitive study on its isolation and characterization.

Table 1: ¹H NMR Spectroscopic Data for Sageone

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for Sageone

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Sageone, further confirming its structure.

Table 3: Mass Spectrometry Data for Sageone

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following sections detail the general procedures for the isolation and spectroscopic analysis of diterpenoids like Sageone.

Isolation of Sageone

Sageone is a naturally occurring diterpenoid found in the aerial parts of Salvia officinalis[1][2][3][4][5]. The general procedure for its isolation involves:

Figure 1: General workflow for the isolation of Sageone.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The following outlines a standard protocol for preparing a sample for NMR analysis:

-

Sample Preparation: An accurately weighed sample of pure Sageone is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the complete structure and stereochemistry.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of diterpenoids. A typical procedure involves:

-

Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum that reveals the molecular ion and characteristic fragment ions.

Biological Activity and Signaling Pathways

Initial studies have indicated that Sageone exhibits antiviral activity[1][2][3][4][5]. While the precise molecular mechanisms and signaling pathways affected by Sageone are a subject of ongoing research, its activity suggests potential interactions with viral replication machinery or host cell pathways that are co-opted by viruses.

The antiviral activity of other diterpenoids has been shown to involve various cellular signaling pathways. A hypothetical model for the investigation of Sageone's antiviral mechanism is presented below.

Figure 2: Hypothetical signaling pathways for antiviral activity.

Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by Sageone in the context of its antiviral effects. This could involve transcriptomic and proteomic analyses of Sageone-treated, virus-infected cells to identify differentially expressed genes and proteins involved in key signaling pathways. Such studies will be crucial for understanding its therapeutic potential and for the development of novel antiviral agents. The antiviral activity of Sageone is likely mediated by safficinolide, another diterpenoid found in the aerial parts of the plant[6].

References

Methodological & Application

Application Notes and Protocols: Investigating the Anti-Cancer Effects of Sage-Derived Compounds in Cell Culture

Disclaimer: The term "Sageone" did not correspond to a specific experimental protocol or registered compound in the conducted search. The following application notes and protocols are a synthesis of published research on the effects of bioactive components derived from Salvia (sage) species on cancer cell lines.

These notes are intended for researchers, scientists, and drug development professionals interested in the in-vitro evaluation of natural compounds from sage for their potential anti-cancer properties.

Quantitative Data Summary

The following tables summarize the quantitative effects of sage-derived compounds on HCT-116 human colon cancer cells, as reported in the literature.

Table 1: Effect of Sage Bioactive Compounds on Cell Cycle Distribution in HCT-116 Cells (48h Treatment) [1]

| Treatment (10⁻³ M each) | Cell Line | % of Cells in PreG1 Phase |

| Linalyl acetate (Ly) + Terpeniol (Te) + Camphor (Ca) | p53+/+ | 64% |

| Ly + Te | p53+/+ | 25% |

| Ly + Ca | p53+/+ | 14% |

| Ly + Te + Ca | p53-/- | Accumulation in PreG1 and G2/M |

Table 2: Induction of Apoptosis by Sage Bioactive Compounds in HCT-116 Cells [1]

| Treatment | Cell Line | % Apoptosis |

| Ly + Te + Ca | p53+/+ | 58% |

| Ly + Te + Ca | p53-/- | 38% |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of sage-derived compounds.

General Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining an adherent cancer cell line, such as HCT-116.

Materials:

-

HCT-116 cell line (or other cancer cell line of interest)

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

75 cm² tissue culture flasks

-

Incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Trypan blue stain

Protocol:

-

Culture cells in 75 cm² flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Monitor cell confluency daily using an inverted microscope.

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

-

Seed new flasks at the desired density for subculturing or for initiating experiments.

Treatment of Cells with Sage-Derived Compounds

This protocol describes how to treat cultured cancer cells with sage-derived compounds.

Materials:

-

Cultured cancer cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)

-

Stock solutions of sage-derived compounds (e.g., Linalyl acetate, Terpeniol, Camphor) dissolved in a suitable solvent (e.g., DMSO).

-

Complete growth medium

Protocol:

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the sage-derived compounds in complete growth medium from the stock solutions. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

-

Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control.

-

Aspirate the medium from the wells and replace it with the medium containing the different concentrations of the compounds.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated as per protocol 2.2 in a 96-well plate

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

At the end of the treatment period, add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well.

-